molecular formula C5H9N3S B13527251 2-(2-aminoethyl)-1,3-thiazol-5-amine

2-(2-aminoethyl)-1,3-thiazol-5-amine

Cat. No.: B13527251
M. Wt: 143.21 g/mol
InChI Key: KCXRGTZDMKHMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-1,3-thiazol-5-amine is a synthetic aminothiazole derivative offered as a key chemical building block for research and development in medicinal chemistry. The 2-aminothiazole scaffold is recognized as a privileged structure in drug discovery, known for its broad pharmacological potential and its ability to be incorporated into molecules that interact with diverse biological targets . The structure of this compound, featuring both a thiazol-5-amine and a flexible 2-aminoethyl side chain, provides a versatile platform for chemical synthesis. This makes it a valuable intermediate for constructing more complex molecules, particularly in the exploration of new drug candidates. Researchers can functionalize the primary amine groups to create amide bonds, urea linkages, or Schiff bases, allowing for the generation of targeted compound libraries. Structural modifications at the 2- and 5- positions of the thiazole ring are common strategies to fine-tune the potency, selectivity, and physicochemical properties of the resulting molecules . While the specific biological profile of this compound itself may not be fully characterized, analogous compounds featuring an aminoethyl-thiazole core have demonstrated significant research value. For instance, the structurally similar compound amthamine (5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine) is a well-documented, selective agonist for the histamine H2 receptor and is used as a pharmacological tool to study gastric secretion and functions of the H2 receptor in research settings . This suggests potential research applications for related compounds in areas such as neuroscience and pharmacology. Research Applications: This compound is intended for use as a synthetic intermediate in the discovery of new chemical entities. Its applications are primarily in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies, particularly in projects targeting enzymes and receptors where the 2-aminothiazole motif has shown relevance. Notice to Researchers: this compound is provided For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses. Proper laboratory safety procedures, including the use of personal protective equipment, should be adhered to when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

2-(2-aminoethyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C5H9N3S/c6-2-1-5-8-3-4(7)9-5/h3H,1-2,6-7H2

InChI Key

KCXRGTZDMKHMBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CCN)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2 Aminoethyl 1,3 Thiazol 5 Amine

Established Synthetic Pathways to the 1,3-Thiazole Ring System

The synthesis of the 1,3-thiazole ring is a well-established area of organic chemistry, with several named reactions being fundamental to its construction. The most prominent of these is the Hantzsch thiazole (B1198619) synthesis , which involves the condensation of an α-haloketone with a thioamide. wikipedia.orgderpharmachemica.com This method is highly versatile and allows for the introduction of a wide variety of substituents onto the thiazole ring.

Another significant method is the Cook-Heilbron synthesis , which produces 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related compounds. pharmaguideline.com Additionally, thiazoles can be synthesized from thioamides and α-chloroxiranes. pharmaguideline.com More contemporary methods include copper-catalyzed arylations of C-H bonds on the thiazole ring and multi-component reactions that offer greener and more efficient routes to these heterocyclic systems. organic-chemistry.orgbepls.com

A comparison of these classical methods highlights their relative advantages and disadvantages in terms of substrate scope, reaction conditions, and potential for regioselectivity.

Synthetic Method Reactants Key Features Potential Limitations
Hantzsch Synthesis α-Haloketone, ThioamideHigh versatility, good yields. derpharmachemica.comAvailability of starting materials.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfide/dithioacidDirect route to 5-aminothiazoles. pharmaguideline.comUse of noxious reagents.
Gabriel Synthesis (modified) 2-Acylamino-ketone, Phosphorus pentasulfideAccess to 2-substituted thiazoles. wikipedia.orgHarsh reaction conditions.

Targeted Synthesis of 2-(2-aminoethyl)-1,3-thiazol-5-amine

A targeted synthesis for this compound can be proposed based on established synthetic principles, likely involving a multi-step sequence.

A plausible synthetic route could commence with a protected aminoacetaldehyde derivative as a key precursor. The amino group would need to be protected to prevent unwanted side reactions. A suitable protecting group would be one that is stable to the conditions of thiazole ring formation and can be selectively removed later.

The synthesis could proceed via a modified Hantzsch synthesis. For instance, a protected 2-amino-α-haloacetaldehyde could be reacted with a suitable thiourea (B124793) derivative. The reaction conditions would likely involve a polar solvent and potentially a base to facilitate the cyclization.

Alternatively, a strategy involving a Michael-like addition could be employed, as demonstrated in the synthesis of related 2-(aminoethyl)thiazole derivatives. researchgate.net This would involve the addition of an amine to a vinylthiazole precursor.

Optimizing the yield and purity of the target compound would involve a systematic variation of several reaction parameters. These include the choice of solvent, reaction temperature, and the nature of the base used for cyclization. For instance, in Hantzsch-type syntheses, the reaction can be sensitive to the solvent, with alcohols or dimethylformamide (DMF) often being employed.

Purification would likely involve chromatographic techniques to separate the desired product from any unreacted starting materials or side products. The success of the synthesis would be confirmed through standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Strategies for Derivatization and Analogue Synthesis of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues.

The thiazole ring can undergo electrophilic substitution reactions, with the C5 position generally being the most reactive, especially when an electron-donating group is present at the C2 position. pharmaguideline.com The C4 position is typically less reactive. Halogenation and mercuration are examples of electrophilic substitutions that can be performed on the thiazole ring. pharmaguideline.com

The amino group at the C5 position can also be a handle for further functionalization. For example, it could be diazotized and subsequently replaced with other functional groups, or it could undergo acylation or alkylation reactions.

Position Type of Reaction Potential Reagents Expected Outcome
C4 Electrophilic SubstitutionHalogenating agents (e.g., NBS)Introduction of a halogen atom.
C5-amine AcylationAcid chlorides, AnhydridesFormation of an amide linkage.
C5-amine AlkylationAlkyl halidesFormation of a secondary or tertiary amine.
C5-amine DiazotizationSodium nitrite, AcidFormation of a diazonium salt for further substitution.

The primary amino group on the ethyl side chain at the C2 position is a prime site for a variety of chemical transformations. Standard reactions for primary amines can be employed to introduce new functionalities.

Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides. This is a common strategy to introduce a wide range of substituents.

Alkylation: The amino group can be alkylated using alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively. These functional groups can be valuable for introducing new hydrogen bonding capabilities.

The table below summarizes some potential derivatization strategies for the aminoethyl side chain:

Reaction Type Reagents Functional Group Introduced
Acylation R-COCl, (RCO)₂OAmide
Sulfonylation R-SO₂ClSulfonamide
Reductive Amination R-CHO, NaBH₃CNSecondary Amine
Urea Formation R-NCOUrea
Thiourea Formation R-NCSThiourea

Formation of Linkers and Conjugates Involving this compound

The molecular structure of this compound presents multiple reactive sites for the attachment of linkers and the formation of conjugates. The primary amino group on the ethyl side chain and the amino group at the 5-position of the thiazole ring are key functional handles for derivatization. The reactivity of these sites can be modulated to achieve selective functionalization, enabling the molecule to be tethered to other chemical entities.

Common strategies for forming such linkages involve acylation and related reactions. For instance, the 2-amino group of a thiazole scaffold can undergo coupling with carboxylic acids, facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to form stable amide bonds. nih.gov This method is widely used to link thiazole moieties to other complex fragments. nih.gov Similarly, reaction with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitution, allowing for the attachment of various secondary amines to form more elaborate conjugates. mdpi.com

Another prevalent method for derivatization is the reaction with isocyanates or isothiocyanates. The amino groups of the thiazole can react with these electrophiles to form urea or thiourea linkages, respectively. nih.gov This approach is valuable for connecting the thiazole core to aryl or alkyl groups, creating a diverse library of conjugated molecules. nih.gov

The synthesis of the core structure itself can be approached through methods like the Michael-like addition of amines to a precursor such as ethyl 2-vinylthiazole-5-carboxylate, which generates the 2-(aminoethyl)thiazole framework. researchgate.net Once formed, the different amino groups on the this compound scaffold can be selectively protected and deprotected to direct the formation of linkers at a specific desired position, a crucial strategy in the synthesis of complex, multi-functional conjugates.

Advanced Synthetic Approaches and Sustainable Chemistry in Thiazole Synthesis

Recent advancements in chemical synthesis have focused on developing more efficient, environmentally friendly, and versatile methods for constructing heterocyclic scaffolds like thiazoles. These approaches often lead to higher yields, shorter reaction times, and reduced waste compared to traditional methods.

Catalytic Methods in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of thiazole derivatives is no exception. A range of catalytic systems has been developed to improve the efficiency and sustainability of the classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. mdpi.com

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for recyclability. For example, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com This method allows for the reaction to proceed efficiently under both conventional heating and ultrasonic irradiation, with the catalyst being easily recovered by simple filtration. mdpi.com

Metal-free catalytic approaches have also been explored. Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioureas to furnish 2,4-disubstituted thiazole derivatives under mild, metal-free conditions. organic-chemistry.org This protocol features good functional group tolerance and provides products in good to excellent yields. organic-chemistry.org

Microwave-Assisted and Sonochemical Synthesis of Thiazole Scaffolds

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been extensively used to accelerate the Hantzsch thiazole synthesis. nih.gov Reactions performed under microwave irradiation are often completed in minutes rather than hours, typically resulting in higher product yields and purity. nih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction was achieved in 30 minutes with yields up to 95%, whereas the same reaction under conventional reflux required 8 hours and yielded less product. nih.gov

EntryReactantsConditionsTimeYield (%)Reference
12-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaMicrowave, 90°C, Methanol30 min95% nih.gov
22-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaConventional, Reflux, Methanol8 hLower nih.gov
3Substituted ketone + thiourea + iodineMicrowave, 170 W5-15 minGood google.com
4Substituted ketone + thiourea + iodineConventional, Reflux8-10 hLower google.com

Sonochemical Synthesis: Ultrasound-assisted synthesis represents another green and efficient approach. Sonochemistry utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, which can dramatically enhance reaction rates. kjscollege.com The Hantzsch synthesis of thiazoles has been successfully performed using ultrasonic irradiation, often under solvent-free conditions or in aqueous media. mdpi.comtandfonline.com This method is noted for its mild conditions, short reaction times, high yields, and simple product separation. benthamdirect.com For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes using a solid acid catalyst under ultrasound irradiation produced thiazole derivatives in 80-92% yield in just 15-25 minutes. mdpi.com The optimal conditions for the synthesis of thiazoles via the Hantzsch reaction under ultrasound have been identified as an irradiation power of 720 watts for a duration of 4 minutes, using a pulsing function. benthamdirect.com

EntryReactantsConditionsTimeYield (%)Reference
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + thiourea + benzaldehydeUltrasound, SiW/SiO₂, 50°C15-25 min80-92% mdpi.com
2N-(thiazol-2-yl)acetamide + thiocarbohydrazideUltrasound, 70°C, Solvent-free20 minGood tandfonline.com
32-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide + 2-bromo-1-arylethan-1-onesUltrasound, TCsSB catalystQuickHigh nih.govacs.org

Flow Chemistry Applications in Thiazole Derivative Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, has emerged as a powerful technology for organic synthesis. It offers superior control over reaction parameters, enhanced safety, and scalability. This approach has been successfully applied to the multi-step synthesis of complex molecules incorporating a thiazole ring.

Computational and Theoretical Studies of 2 2 Aminoethyl 1,3 Thiazol 5 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model the electronic properties of a molecule. These calculations provide a fundamental understanding of molecular stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Representative Frontier Molecular Orbital Energies Calculated using DFT at the B3LYP/6-311G(d,p) level of theory. Values are illustrative for a molecule of this type.

Molecular OrbitalEnergy (eV)Description
HOMO-5.85Highest Occupied Molecular Orbital, electron donor capability.
LUMO-0.95Lowest Unoccupied Molecular Orbital, electron acceptor capability.
HOMO-LUMO Gap (ΔE) 4.90 Indicator of chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green : Regions of neutral potential.

In 2-(2-aminoethyl)-1,3-thiazol-5-amine, the most negative potential (red) would be concentrated around the nitrogen atom of the thiazole (B1198619) ring and the nitrogen atoms of the two amino groups, due to the presence of lone pairs of electrons. These sites represent the primary centers for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue), making them sites for hydrogen bonding and interaction with nucleophiles.

The 1,3-thiazole ring is an aromatic heterocyclic system. britannica.com Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, which confers significant thermodynamic stability. numberanalytics.comwikipedia.orgnih.gov The lone pair of electrons on the sulfur atom participates in the π-system, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons). nih.gov

Molecular Modeling and Simulation Approaches

While quantum calculations focus on the static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational preferences of molecules.

The 2-(2-aminoethyl) side chain of the molecule possesses rotational freedom around its single bonds, allowing it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to map the potential energy landscape associated with bond rotations.

The key dihedral angles determining the conformation of the side chain are:

τ1 (N-C-C-C) : Rotation around the bond connecting the ethyl group to the thiazole ring.

τ2 (C-C-C-N) : Rotation around the central carbon-carbon bond of the ethyl chain.

Computational scans of these dihedral angles would reveal the energy barriers to rotation and identify the local and global energy minima. The most stable conformers are likely stabilized by intramolecular interactions, such as hydrogen bonds between the terminal amino group and the nitrogen atom of the thiazole ring. nih.gov

Table 2: Hypothetical Low-Energy Conformers of the Aminoethyl Side Chain Relative energies calculated based on theoretical conformational scans.

ConformerDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)Key Feature
A (Global Minimum)~60~1800.00Stabilized by intramolecular H-bond.
B~180~1801.25Extended (anti) conformation.
C~60~602.10Gauche conformation.

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of a molecule over time, offering insights into its flexibility and interactions with its environment, such as a solvent. nih.gov An MD simulation of this compound in an aqueous solution would reveal how water molecules arrange themselves around the solute and mediate its conformational dynamics. mdpi.com

Key findings from such a simulation would include:

Solvation Shell Structure : The polar amino groups and the thiazole nitrogen would form strong hydrogen bonds with surrounding water molecules, creating a well-defined first solvation shell.

Molecular Flexibility : The simulation would show the dynamic fluctuations of the aminoethyl side chain, illustrating transitions between different conformational states. The frequency and nature of these transitions define the molecule's flexibility.

Water-Mediated Interactions : The simulation could highlight how bridging water molecules might mediate interactions between the two amino groups or between the side chain and the thiazole ring, influencing the conformational preferences of the molecule in solution.

These simulations are crucial for understanding how the molecule behaves in a biological context, where interactions with water are ubiquitous. researchgate.netresearchgate.net

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound

The exploration of 2-aminothiazole (B372263) derivatives as potential therapeutic agents has been significantly advanced by the application of both ligand-based and structure-based drug design principles. These computational strategies are instrumental in identifying and optimizing novel drug candidates by elucidating the interactions between small molecules and their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a 2-aminothiazole derivative, might bind to the active site of a protein.

Several studies have employed molecular docking to investigate the potential of 2-aminothiazole derivatives as inhibitors of various protein targets. For instance, a series of novel 2-aminothiazole derivatives were synthesized and evaluated as potential antioxidant agents. Molecular docking studies were conducted against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8) to understand the binding interactions. The results indicated that some of the synthesized compounds exhibited strong binding affinities to the target proteins. asianpubs.orgresearchgate.net

In another study, 2-aminothiazole derivatives were investigated as inhibitors of metabolic enzymes, including carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Molecular docking analysis revealed that one of the derivatives, 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, showed the highest inhibitory potency against all four enzymes, with estimated binding energies ranging from -6.75 to -7.96 kcal/mol. nih.gov

Furthermore, in the pursuit of novel anticancer agents, molecular docking has been utilized to screen 2-aminothiazole derivatives against targets like Aurora kinase. nih.govacs.org These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity of these compounds. For example, in a study on 2-aminothiazole derivatives as Aurora kinase inhibitors, several designed compounds demonstrated excellent binding interactions with the active site of the kinase (PDB ID: 1MQ4). nih.govacs.org

The following interactive table summarizes the results of selected molecular docking studies on 2-aminothiazole derivatives.

DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Compound 3aOxidoreductase3NM8-6.64Ala40A, Gly43A, Ala44A, Glu141A, Gly143A, Ala44B, Ala45B, Lys47B, Phe48B, Tyr267B
Compound 3dOxidoreductase3NM8Not specifiedNot specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleCarbonic Anhydrase INot specified-6.75Not specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleCarbonic Anhydrase IINot specified-7.61Not specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAcetylcholinesteraseNot specified-7.86Not specified
2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleButyrylcholinesteraseNot specified-7.96Not specified
Compound 1aAurora Kinase1MQ4-9.67Not specified

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. Scoring functions are used in molecular docking to estimate this binding affinity. A lower docking score generally indicates a more favorable binding interaction.

In the aforementioned study on 2-aminothiazole derivatives as antioxidant agents, the binding affinities were reported as docking scores, with one compound showing a score of -6.64 kcal/mol against the tyrosinase oxidoreductase enzyme (PDB: 3NM8). researchgate.net Similarly, for the inhibition of metabolic enzymes, binding energies were calculated to predict the inhibitory potency of the derivatives. nih.gov

Post-docking analyses, such as Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations, are often employed to refine binding affinity predictions. For instance, in a study of 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment, MM-GBSA was used to predict the free binding energies of the designed molecules. tandfonline.com

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new potential drug candidates.

This approach has been successfully applied to 2-aminothiazole derivatives. For example, in a study aimed at identifying novel fibroblast growth factor receptor 1 (FGFR1) inhibitors, quantitative pharmacophore models were generated from a set of known inhibitors. The best model was then used to screen a virtual database of 400,000 molecules, which resulted in the identification of 2,800 hits. After further filtering and docking studies, a promising thiazol-2-amine derivative was selected for synthesis and biological evaluation. tandfonline.com

Virtual screening has also been used in combination with microwave-assisted synthesis to discover new β-lactam derivatives of 2-aminothiazole with antimicrobial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

QSAR models are valuable tools for predicting the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Several QSAR studies have been conducted on 2-aminothiazole derivatives to predict their activity against various targets.

For instance, a QSAR study was performed on a series of 2-aminothiazole derivatives as potential anticancer agents targeting Aurora kinase. The developed model showed good statistical parameters (R² = 0.8902, Q²_LOO = 0.7875) and was used to design new compounds with potentially improved activity. nih.govacs.org

Another QSAR study focused on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors. The resulting model, which was based on three molecular descriptors, also demonstrated significant predictive power (R² = 0.8436, Q²_LOO = 0.7965). tandfonline.com

The following table presents the statistical parameters of selected QSAR models for 2-aminothiazole derivatives.

TargetModel TypeKey Findings
Aurora KinaseNot specified0.89020.7875Atomic volume, atomic charges, and electronegativity are important for activity.
Hec1/Nek23-descriptor model0.84360.7965Descriptors significantly influence inhibitory activity.
p56(Lck)8-parameter modelNot specifiedNot specifiedIdentified key structural features for inhibitory activity.

A crucial outcome of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. These descriptors can be physicochemical, electronic, steric, or topological in nature.

In the QSAR study of 2-aminothiazole derivatives as Aurora kinase inhibitors, descriptors such as PSA (Polar Surface Area), EstateVSA5 (Electrotopological State Atom-type Index), MoRSEP3 (Molecular Representation of Structures based on Electron-diffraction), MATSp5 (Moran Autocorrelation of lag 5 weighted by atomic polarizabilities), and RDFC24 (Radial Distribution Function of lag 24) were found to be important. nih.gov These findings suggest that properties like atomic volume, charges, and electronegativity play a crucial role in the inhibitory activity. nih.gov

Similarly, a study on 2-aminothiazole based p56(Lck) inhibitors identified an 8-parameter QSAR model, providing insights into the structural requirements for enhanced bioactivity. nih.gov By understanding which molecular properties are key to biological potency, medicinal chemists can rationally design new derivatives with improved therapeutic potential.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling

Computational, or in silico, studies are vital in the early phases of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This approach allows for the preliminary assessment of a molecule's pharmacokinetic profile. For this compound and its derivatives, computational tools can offer significant insights into their likely behavior in a biological system, with a particular focus on distribution and metabolism characteristics.

Distribution Profile

The distribution of a compound throughout the body is a critical factor determining its efficacy and potential to reach its target site. Key parameters predicted through in silico models include Blood-Brain Barrier (BBB) permeability and plasma protein binding.

The ability of a compound to cross the BBB is essential for drugs targeting the central nervous system (CNS). nih.gov This property is often expressed as a logBB value (the logarithm of the ratio of the compound's concentration in the brain to that in the blood). nih.govresearchgate.net Computational models use molecular descriptors to build quantitative structure-activity relationship (QSAR) models to estimate this value. nih.govnih.gov For aminothiazole derivatives, BBB permeability is a commonly evaluated parameter in computational ADMET assessments. nih.gov Molecules with a molecular weight of less than 400 Da and fewer than 8 hydrogen bonds are more likely to passively diffuse across the BBB. arxiv.org

Plasma protein binding is another crucial distribution factor, as it affects the concentration of free compound available to exert a biological effect. High binding to plasma proteins can limit the distribution of a compound to target tissues. In silico models can predict the likelihood of a compound binding to proteins like albumin.

Table 1: Illustrative In Silico Distribution Predictions for this compound Note: The following data are representative predictions based on computational models for structurally similar small molecules and are for illustrative purposes.

ParameterPredicted Value/ClassificationDescription
Blood-Brain Barrier (BBB) Permeability Low / CNS NegativeThe compound is predicted to have a low probability of crossing the blood-brain barrier.
logBB < 0.0Indicates lower concentration in the brain compared to the blood.
Plasma Protein Binding (PPB) Low to ModerateThe compound is predicted to have a low to moderate affinity for binding to plasma proteins.
Human Intestinal Absorption (HIA) HighThe compound is predicted to be well-absorbed from the gastrointestinal tract.

Metabolism Profile

The metabolic fate of a compound is largely determined by its interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. eurekaselect.com In silico studies can predict whether a compound is a substrate or an inhibitor of key CYP isoforms, which is critical for anticipating drug-drug interactions and metabolic stability.

Drugs containing thiazole and aminothiazole groups are known to undergo metabolism catalyzed by cytochrome P450s. nih.govresearchgate.net Quantum chemical studies have shown that the presence of an amino group on the thiazole ring can facilitate various metabolic pathways, such as epoxidation, by lowering the energy barrier required for the reaction. nih.gov This biotransformation can sometimes lead to the formation of reactive metabolites. nih.govresearchgate.net

Predicting the inhibition potential of specific CYP isoforms is a standard component of computational ADMET profiling. mdpi.com The most important isoforms include CYP3A4, which is responsible for the metabolism of approximately 50% of all drugs, and CYP2D6, which metabolizes about 25% of commercially available drugs. mdpi.com In studies of related 2-aminothiazol-4(5H)-one derivatives, the compounds were predicted to be non-inhibitors of the crucial CYP3A4 isoform, suggesting a lower risk of causing metabolic drug-drug interactions. mdpi.com

Table 2: Illustrative In Silico Metabolism Predictions for this compound Note: The following data are representative predictions based on computational models for structurally similar small molecules and are for illustrative purposes.

ParameterPredicted OutcomeImplication
CYP1A2 Inhibitor NoUnlikely to inhibit the metabolism of CYP1A2 substrates.
CYP2C9 Inhibitor NoUnlikely to inhibit the metabolism of CYP2C9 substrates.
CYP2C19 Inhibitor NoUnlikely to inhibit the metabolism of CYP2C19 substrates.
CYP2D6 Inhibitor YesPotential to inhibit the metabolism of CYP2D6 substrates.
CYP3A4 Inhibitor NoUnlikely to inhibit the metabolism of CYP3A4 substrates.
CYP2D6 Substrate YesThe compound may be metabolized by the CYP2D6 enzyme.
CYP3A4 Substrate YesThe compound may be metabolized by the CYP3A4 enzyme.

Biological Activity and Mechanistic Investigations of 2 2 Aminoethyl 1,3 Thiazol 5 Amine Derivatives

Exploration of Molecular Targets and Binding Mechanisms

Understanding how these compounds interact with biological macromolecules is fundamental to elucidating their activity. Research has centered on several key areas, including enzyme and receptor interactions, protein binding, and nucleic acid engagement.

Derivatives of the 2-aminothiazole (B372263) core structure have been identified as potent inhibitors of various enzymes critical to cellular function and disease progression. For instance, a novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate was discovered to be an inhibitor of the human mitotic kinesin HSET (KIFC1), a protein involved in cell division in some cancers. mdpi.com These compounds were found to be ATP-competitive, with progression leading to nanomolar biochemical potency. mdpi.com

Other research has shown that 2-aminophenyl-5-halothiazole derivatives can act as Aurora kinase inhibitors; these enzymes are key regulators of mitosis, and their misregulation can contribute to tumorigenesis. researchgate.net Furthermore, certain thiazole (B1198619) derivatives have been developed as inhibitors of Dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. researchgate.net In the realm of antimicrobial research, 1-ethyl-3-(thiazol-2-yl)-urea derivatives have been evaluated as inhibitors of Escherichia coli DNA gyrase. nih.gov

Studies on a related compound, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), revealed inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in lung carcinoma cells, a key pathway in cell proliferation and survival. nih.gov

Table 1: Enzyme Inhibition Profiles of Selected Thiazole Derivatives

Thiazole Derivative ClassTarget EnzymeInhibition ProfileReported Potency (IC₅₀)Reference
2-(3-benzamidopropanamido)thiazole-5-carboxylatesHSET (KIFC1)ATP-competitive inhibitionMicromolar to Nanomolar mdpi.com
2-aminophenyl-5-halothiazolesAurora KinasesInhibition of kinase activityNot specified researchgate.net
Thiazolo[4,5-d]pyridazin-2-yl]thioureasDHFREnzyme inhibitionAs low as 0.06 µM researchgate.net
Benzothiazole (B30560) Ethyl UreasDNA Gyrase & Topoisomerase IVInhibition of ATP turnover0.0033 µg/mL to 0.046 µg/mL nih.gov
2-amino-1,3,4-thiadiazole (B1665364) (FABT)ERK1/2 PathwayInhibition of activationNot specified nih.gov

The structural similarity of the aminoethyl-thiazole core to neurotransmitters like histamine (B1213489) has prompted investigations into its receptor binding capabilities. A key study synthesized a series of substituted 5-(2-aminoethyl)thiazoles and evaluated their activity at histamine receptors. nih.gov One derivative, 2-Amino-5-(2-aminoethyl)-4-methylthiazole, known as Amthamine, was identified as a potent and selective full agonist for the histamine H2-receptor, demonstrating slightly greater potency than histamine itself. nih.gov This compound showed no affinity for H1-receptors and acted as a weak full agonist at the H3-receptor, indicating marked specificity. nih.gov The study concluded that for this series, the thiazole nucleus itself could accept a proton from the receptor's active site, which is sufficient for H2-receptor stimulation. nih.gov

More recently, thiazole-carboxamide derivatives have been evaluated as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the central nervous system. rsc.org These derivatives were found to be potent inhibitors of AMPAR-mediated currents, acting as negative allosteric modulators. The compound designated TC-2 was the most potent across all tested AMPA receptor subunits. rsc.org

Table 2: Histamine Receptor Activity of 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine)

ReceptorActivity ProfilePotency (pD₂)Reference
Histamine H2 ReceptorFull Agonist6.21 nih.gov
Histamine H1 ReceptorNo AffinityN/A nih.gov
Histamine H3 ReceptorFull (weak) Agonist4.70 nih.gov

Defining the precise binding site and interaction patterns of thiazole derivatives on their protein targets is crucial for rational drug design. Molecular docking and experimental mapping techniques have been employed to achieve this. For example, the binding mode of 2-oxoquinoline arylaminothiazole derivatives, identified as tubulin inhibitors, has been explored using molecular docking. researchgate.net These computational studies suggested that key residues such as Gln136, Val238, Thr239, and Asn167 are important for the binding of the quinoline (B57606) moiety to tubulin. researchgate.net

In another study, an aminothiazole derivative was identified as an anticancer agent that targets Importin β1 (KPNB1), a protein overexpressed in several cancers. nih.gov To pinpoint the binding site, researchers used UV-crosslinking and tandem mass spectrometry experiments. This approach revealed that the compound binds strongly within a pocket centered around the serine-476 residue of KPNB1, a finding that was further supported by molecular docking models. nih.gov Similarly, for the HSET inhibitors, a suitable linker position was identified to create fluorescently-tagged probes, which confirmed direct compound binding to the HSET protein and demonstrated target engagement within cells. mdpi.com

While many thiazole derivatives target proteins, some have been shown to interact directly with nucleic acids. The mode of interaction can vary, including intercalation between base pairs or binding within the major or minor grooves of the DNA helix.

Research on novel thiazole-based cyanoacrylamide derivatives demonstrated their ability to interact with Calf Thymus DNA (CT-DNA). Ethidium bromide displacement assays, a standard method for identifying intercalators, supported a partial intercalation binding mode for the most active compounds in the series. In a separate study, a hybrid thiazole-quinoline compound was evaluated for its DNA binding properties. Spectroscopic techniques indicated that this compound preferentially acts as a DNA groove binder. Molecular docking and dynamics simulations further corroborated this, suggesting interactions via groove binding with some intercalative character, dominated by hydrogen bonds and van der Waals forces.

Conversely, a study of benzothiazole derivatives found that the most potent compound, BM3, acted as a DNA minor groove-binding agent but was explicitly not a DNA intercalator. This highlights the diversity of DNA interaction mechanisms possible for this class of compounds, which is heavily dependent on the specific substitutions on the core thiazole ring.

Table 3: DNA Interaction Profiles of Selected Thiazole Derivatives

Thiazole Derivative ClassPrimary Mode of DNA InteractionSupporting EvidenceReference
Thiazole-based CyanoacrylamidesPartial IntercalationEthidium Bromide Displacement Assay
Hybrid Thiazole-QuinolinesGroove BindingSpectroscopic Techniques, Molecular Docking
Benzothiazole DerivativesMinor Groove BindingMechanistic Assays (Non-intercalative)

Elucidation of Cellular Mechanisms of Action

Beyond molecular interactions, it is vital to understand how these compounds affect complex cellular processes. A significant area of investigation for anticancer thiazole derivatives is their impact on cell cycle progression.

Disruption of the cell cycle is a primary mechanism for many anticancer agents. Several 2-aminothiazole derivatives have been shown to induce cell cycle arrest at different phases. A study of one such derivative against a Leukemia HL-60 cell line revealed that the compound induced cell cycle arrest at the G2/M phase, which was accompanied by apoptosis.

In contrast, a 2-amino-1,3,4-thiadiazole derivative (FABT) was found to cause cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an enhanced expression of p27/Kip1, a well-known cyclin-dependent kinase inhibitor that regulates the G1 to S phase transition. nih.gov Furthermore, the inhibition of the mitotic kinesin HSET by thiazole derivatives leads to the formation of multipolar mitotic spindles in cancer cells with extra centrosomes, a catastrophic event that disrupts mitotic progression and can lead to cell death. mdpi.com These findings illustrate that different substitutions on the thiazole scaffold can lead to distinct effects on cell cycle checkpoints.

Table 4: Effects of Thiazole Derivatives on Cell Cycle Regulation

Derivative Class/CompoundCell LineEffect on Cell CycleAssociated Molecular ChangesReference
2-(substituted)amino-1,3-thiazoleLeukemia HL-60G2/M Phase ArrestInduction of apoptosis
2-amino-1,3,4-thiadiazole (FABT)Lung Carcinoma A549G0/G1 Phase ArrestEnhanced p27/Kip1 expression nih.gov
2-(3-benzamidopropanamido)thiazole-5-carboxylatesCentrosome-amplified cancer cellsMitotic DisruptionInduction of multipolar phenotype via HSET inhibition mdpi.com

Apoptosis and Necrosis Induction Pathways

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. researchgate.net Studies on various cancer cell lines, including human leukemia, have shown that these compounds can trigger robust apoptotic responses. researchgate.netukrbiochemjournal.org The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the observed decrease in the levels of the anti-apoptotic protein Bcl-2 and a concurrent increase in the levels of pro-apoptotic proteins like Bim and Bax. nih.govukrbiochemjournal.org

This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization and the subsequent release of pro-apoptotic factors into the cytoplasm. Following this, the activation of executioner caspases, such as caspase-3 and caspase-7, is a common downstream event. nih.govresearchgate.net Activated caspases then cleave a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govukrbiochemjournal.org Furthermore, some derivatives have been shown to increase the cellular levels of the mitochondrion-specific endonuclease G (EndoG), which contributes to DNA fragmentation during apoptosis. ukrbiochemjournal.org These compounds typically cause DNA single-strand breaks and fragmentation without directly binding to or intercalating with DNA, indicating that the damage is a consequence of the apoptotic signaling cascade rather than direct interaction. ukrbiochemjournal.org

Autophagy Modulation

In addition to apoptosis, some 2-aminothiazole derivatives have been found to promote cell death through the induction of autophagy. nih.gov Autophagy is a catabolic process where the cell degrades its own components within lysosomes. While it is primarily a survival mechanism, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. For certain 2-aminothiazole derivatives, it has been observed that they can promote cell death via both apoptotic and autophagic pathways, suggesting a multi-faceted approach to eliminating cancer cells. nih.gov

Intracellular Signaling Pathway Perturbations (e.g., kinases, phosphatases)

The pro-apoptotic and anti-proliferative effects of 2-aminothiazole derivatives are often rooted in their ability to interfere with key intracellular signaling pathways that are dysregulated in cancer. A predominant mode of action for many of these compounds is the inhibition of protein kinases. rsc.org

Cyclin-Dependent Kinases (CDKs): Certain N-Acyl-2-aminothiazoles have been identified as potent and selective inhibitors of CDK2, CDK7, and CDK9. nih.govresearchgate.net These kinases are crucial for cell cycle regulation, and their inhibition leads to cell cycle arrest and the suppression of proliferation. nih.gov

Aurora Kinases: The Aurora kinase family regulates critical events during mitosis, and their overexpression is linked to tumorigenesis. mdpi.com A series of 2-aminophenyl-5-halothiazoles displayed inhibitory activity against Aurora kinases, leading to decreased phosphorylation of downstream targets like histone H3. mdpi.com

Protein Kinase CK2: A novel allosteric binding site on the catalytic α-subunit of protein kinase CK2 has been identified as a target for 2-aminothiazole derivatives. nih.govresearchgate.net Allosteric modulation of CK2 by these compounds inhibits its activity, leading to the blockage of downstream signaling, including the Akt1 pathway, and a decrease in cell viability. nih.govresearchgate.net

Sphingosine (B13886) Kinases (SphKs): The sphingosine kinases (SphK1 and SphK2) are key regulators of the pleiotropic lipid mediator sphingosine-1-phosphate (S1P) and are considered targets for anti-cancer agents. An aminothiazole class of inhibitors has been developed that potently targets both SphK1 and SphK2, which can promote cell apoptosis. nih.gov

Other Kinases: Derivatives of the 2-aminothiazole scaffold have also been developed as inhibitors of Src family kinases (SFKs) and Anaplastic lymphoma kinase (ALK), further highlighting the versatility of this chemical core in targeting oncogenic kinases. rsc.orgmdpi.com

Beyond kinase inhibition, these derivatives can also affect other signaling molecules. For instance, certain compounds have been designed to inhibit the myeloid differentiation primary response 88 (MyD88) protein, a key adaptor in innate immunity signaling pathways, which can be relevant in inflammation and certain cancers. google.com

Modulation of Gene Expression and Protein Synthesis

The perturbations in intracellular signaling pathways caused by 2-aminothiazole derivatives ultimately translate into changes in gene expression and protein synthesis, which drive the cellular response. A key example is the modulation of the Bcl-2 family of proteins. nih.govukrbiochemjournal.org The observed downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax are direct consequences of the cellular signaling disruption. nih.gov These changes in protein levels, which can occur through transcriptional regulation or altered protein stability, are critical for tipping the cellular balance towards apoptosis. The activation of specific cell death programs is thus a downstream consequence of the ability of these compounds to reprogram cellular signaling and gene expression profiles.

Structure-Activity Relationship (SAR) Studies on 2-(2-aminoethyl)-1,3-thiazol-5-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the 2-aminothiazole class, extensive SAR investigations have provided a clear understanding of how structural modifications influence biological activity. tandfonline.comnih.govresearchgate.net

Impact of Substituent Nature and Position on Biological Potency

The 2-aminothiazole scaffold offers several positions for chemical modification, and the nature and position of these substituents have a profound impact on potency.

2-Amino Position: This position is frequently modified, often by converting the amine into an amide. nih.gov The length and nature of the acyl chain are critical; for example, a 3-propanamido function (a three-carbon chain) was found to improve activity more than a 2-acetamido moiety (a two-carbon chain). nih.gov Non-aromatic acyl side chains containing a basic amine have also led to potent and selective CDK2 inhibitors. researchgate.net

4- and 5-Positions: Substitutions on the thiazole ring itself are vital for activity. There is a clear correlation between the size and lipophilicity of substituents at these positions and the resulting biological effect. nih.gov Aromatic substitutions, such as a phenyl group, have been shown to improve antitumor activity more than smaller aliphatic groups like methyl. nih.govresearchgate.net In some series, bulky and hydrophobic groups, including aliphatic chains or a large iodine atom, in the para-position of a phenyl ring attached to the thiazole core were found to be most effective. nih.gov The presence of a trimethoxy-substituted phenyl ring is a feature of some highly potent derivatives. nih.gov

The table below summarizes findings from SAR studies on various 2-aminothiazole derivatives, illustrating the impact of different substituents on their anticancer activity.

Compound Series Modification Biological Activity / Potency Reference
N-Acyl-2-aminothiazolesIntroduction of a 3-propanamido function at the 2-amino position.More potent antitumor activity compared to 2-acetamido derivatives. nih.gov
4,5-substituted 2-aminothiazolesLipophilic substituents (phenyl, butylidene) at the 4- or 5-position.Moderate to good antitumor activity against lung cancer and glioma cell lines. nih.gov
2-aminophenyl-5-halothiazolesHalogen groups on a phenyl ring attached to the core.Increased cytotoxic effect against leukemia cell lines. nih.gov
Allosteric CK2 Inhibitors2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acidSubmicromolar potency against CK2α (IC50 = 0.6 μM) and induced apoptosis in renal cancer cells (EC50 = 5 μM). nih.gov
Sphingosine Kinase InhibitorsN-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803)Potent dual inhibitor of SphK1 (IC50 = 7.3 μM) and SphK2 (IC50 = 6.5 μM). nih.gov

Stereochemical Influences on Activity

Based on a review of the available scientific literature, the specific influence of stereochemistry on the biological activity of 2-aminothiazole derivatives has not been extensively documented. Most studies have focused on the impact of substituent identity and position on the achiral thiazole core. Therefore, the role of stereoisomerism in the potency and selectivity of this class of compounds remains an area that warrants further investigation.

Development of SAR Models for Optimized Biological Efficacy

The development of Structure-Activity Relationship (SAR) models for 2-aminothiazole derivatives has been crucial for optimizing their biological efficacy. Studies have systematically explored how chemical modifications at various positions on the thiazole ring and its substituents influence therapeutic activity.

For antitubercular agents, the 2-aminothiazole scaffold has been divided into three key regions for SAR studies: the central aminothiazole, the substituent at the C-4 position, and the substituent at the N-2 position. nih.gov Research indicates that the central thiazole moiety and a 2-pyridyl group at the C-4 position are generally intolerant to modification, suggesting they are critical for activity. nih.gov Conversely, the N-2 position of the aminothiazole demonstrates significant flexibility, allowing for the introduction of various substituted benzoyl groups. This flexibility has been exploited to improve antitubercular activity by over 128-fold from the initial hit compound. nih.gov Specifically, the introduction of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine resulted in a highly potent analog with a Minimum Inhibitory Concentration (MIC) of 0.024 μM. nih.gov

In the context of anti-inflammatory and cholinesterase inhibitory activities, SAR studies on 1,3-thiazole derivatives have shown that a 1,3-thiazole-2-amino linker with a flexible benzyl-type substituent is preferred for selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). academie-sciences.fr Methylation of the amino group has also been investigated to understand its influence on biological activity. academie-sciences.fr

For antineoplastic applications, SAR studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a related thiazolidinone structure, were conducted to define its pharmacophore as a potential inhibitor of the ERK1/2 signaling pathway. researchgate.net These investigations revealed that shifting the ethoxy substitution on the phenyl ring from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis in human leukemia U937 cells. researchgate.net This highlights the critical role of substituent positioning on the aryl ring for anticancer efficacy.

Preclinical Biological Screening in In Vitro Models (e.g., cell-based assays, enzyme assays)

Derivatives of the 2-aminothiazole scaffold have been extensively evaluated for their in vitro antimicrobial properties against a wide range of pathogens, including bacteria and fungi. mdpi.com These compounds are recognized as a privileged structure in antimicrobial research. mdpi.com

In antibacterial screening, thiazolyl-thiourea derivatives have shown promising efficacy toward staphylococcal species, with Minimum Inhibitory Concentration (MIC) values against S. aureus and S. epidermidis ranging from 4 to 16 μg/mL. mdpi.com A separate series of 1,3-thiazole and benzo[d]thiazole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Benzo[d]thiazole derivatives, in particular, displayed significant antibacterial activity at concentrations of 50–75 μg/mL. nih.gov Furthermore, studies on N-thiazolylcarboxamides of various pyridinecarboxylic acids have demonstrated activity against several bacterial species. mdpi.com The SAR for some 2-amino-1,3,4-thiadiazole derivatives, a related scaffold, indicated that a free amine group conferred maximum antibacterial activity, which decreased upon substitution. nih.gov

In the realm of antimycobacterial activity, 2-aminothiazole derivatives have been identified as effective agents against Mycobacterium tuberculosis. nih.gov A series of N-oxazolyl- and N-thiazolylcarboxamides showed high activity against M. tuberculosis H37Ra (best MIC = 3.13 µg/mL), including multidrug-resistant strains. mdpi.com

Antifungal activity has also been a key area of investigation. Thiazole derivatives have been evaluated against fungal strains such as Aspergillus niger and Candida albicans. mdpi.comnih.gov Certain benzo[d]thiazole derivatives were found to have significant antifungal activity at 50–75 μg/mL. nih.gov Additionally, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole showed increased antifungal activity against Aspergillus species and C. albicans compared to the ligand alone. nih.gov

Table 1: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives
Derivative ClassMicroorganismActivity (MIC)Reference
Thiazolyl-thioureasS. aureus, S. epidermidis4-16 µg/mL mdpi.com
Benzo[d]thiazolesMRSA, E. coli, A. niger50-75 µg/mL nih.gov
N-thiazolylcarboxamidesM. tuberculosis H37Ra3.13 µg/mL mdpi.com
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis0.024 µM nih.gov
2-phenyl-1,3-thiazole derivative (12)S. aureus, E. coli, A. niger125-150 µg/mL nih.gov

Thiazole and its derivatives have been identified as promising candidates for the development of new anti-inflammatory agents. bohrium.com In vitro studies have demonstrated their ability to modulate inflammatory responses through various mechanisms.

One key mechanism is the inhibition of protein denaturation, a primary trigger of inflammation. mdpi.com A study focused on thiazoline-2-thione derivatives assessed their capacity to inhibit the denaturation of bovine serum albumin (BSA). One derivative (4d) showed notable inhibitory potential with an IC50 value of 21.9 µg/mL, which was more effective than the reference drug aspirin (B1665792) (IC50 = 22 µg/mL). mdpi.com

Another important anti-inflammatory pathway involves the inhibition of pro-inflammatory cytokines. A library of 26 thiazole derivatives was evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) release in peripheral blood mononuclear cells (PBMCs). bohrium.com Several of these compounds were found to be potent inhibitors with IC50 values in the micromolar range, and they did not exhibit cytotoxic activity. bohrium.com Compound 14 from a different series also showed potent inhibition of LPS-induced TNFα with an IC50 value of 10 μM. academie-sciences.fr

Furthermore, thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were identified as direct 5-LOX inhibitors, with the most potent compound showing an IC50 of 127 nM. nih.gov Other studies have identified diphenylthiazole derivatives that exhibit high activity against COX-1. ijper.org

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives
Derivative/ClassAssayTarget/Cell LineActivity (IC50)Reference
Thiazoline-2-thione derivative (4d)BSA Denaturation InhibitionBovine Serum Albumin21.9 µg/mL mdpi.com
Thiazole Derivative (14)TNF-α InhibitionLPS-stimulated PBMCs10 µM academie-sciences.fr
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX InhibitionEnzyme Assay127 nM nih.gov
Diphenylthiazole Derivative (148b)COX-1 InhibitionEnzyme Assay0.32 µM ijper.org

The 2-aminothiazole scaffold is a prominent structural motif in the development of novel antineoplastic agents. mdpi.comnih.gov Derivatives have demonstrated significant in vitro cytotoxic and antiproliferative activity against a diverse panel of human cancer cell lines.

A series of thiazole derivatives were screened for cytotoxicity against the Leukemia HL-60 cell line, with compound 4b emerging as the most promising candidate, showing an IC50 value of 1.3±0.29μM. researchgate.net Mechanistic studies revealed that compound 4b induced cell cycle arrest at the G2/M phase and apoptosis. researchgate.net Other 2-aminothiazole derivatives have shown potent activity against melanoma, pancreatic cancer, and leukemia cell lines. nih.gov For instance, compound 12 displayed high cellular activity and good selectivity for cancer cells over normal cells. nih.gov

The antiproliferative effects of these derivatives have been evaluated against various solid tumor cell lines as well. Wu and coworkers synthesized N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides and found that compound 27 exhibited strong activity against HeLa (cervical cancer) and A549 (lung cancer) cells, with an IC50 of 1.6 ± 0.8 µM on HeLa cells. nih.gov Another study on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, based on the structure of dasatinib, identified a compound with selective antiproliferative activity against human K562 leukemia cells (IC50 = 16.3 µM). nih.govnih.gov

Furthermore, 5-aryl-1,3,4-thiadiazole derivatives bearing an arylamino thiazole scaffold showed potent to moderate activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 3.77–24.79 µg/mL. mdpi.com

Table 3: In Vitro Antineoplastic Activity of 2-Aminothiazole Derivatives
DerivativeCancer Cell LineActivity (IC50)Reference
Compound 4bLeukemia (HL-60)1.3 ± 0.29 µM researchgate.net
Compound 27Cervical Cancer (HeLa)1.6 ± 0.8 µM nih.gov
Compound 21Leukemia (K562)16.3 µM nih.gov
5-aryl-1,3,4-thiadiazole derivativesBreast Cancer (MCF-7)3.77–24.79 µg/mL mdpi.com
2-(alkylamido)thiazole analoguesLeukemia (L1210)4-8 µM nih.gov
2-(arylamido)thiazole analoguesLeukemia (L1210)0.2-1 µM nih.gov

Beyond antimicrobial, anti-inflammatory, and anticancer effects, 2-aminothiazole derivatives have been explored for other therapeutic applications, notably as antiparasitic and antidiabetic agents.

Antiparasitic Activity Thiazole-based compounds have shown significant in vitro activity against several protozoan parasites. A study on 2-acylamino-5-nitro-1,3-thiazoles demonstrated potent, nanomolar inhibition against Giardia intestinalis and Trichomonas vaginalis. nih.gov The methylcarbamate derivative (13 ) was exceptionally active against G. intestinalis (IC50 = 10 nM), proving to be 536 times more potent than metronidazole (B1676534). nih.gov The ethyloxamate derivative (14 ) was 29 times more active than metronidazole against T. vaginalis. nih.gov Some ureic derivatives from the same series also showed moderate activity against Leishmania amazonensis, though none were effective against Trypanosoma cruzi. nih.gov In a different study, newly synthesized naphthyl-thiazole derivatives showed cytotoxic potential against the amastigote forms of both L. amazonensis and T. cruzi. unl.pt These thiazoles also promoted growth inhibition of the malaria parasite Plasmodium falciparum. unl.pt Another series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazoles showed submicromolar IC50 values against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. mdpi.com

Antidiabetic Activity The thiazole nucleus is a core structure in several molecules with pharmacological activity, including antidiabetic agents. rasayanjournal.co.in Thiazolidinedione derivatives, which contain a saturated thiazole ring, are well-known for their antidiabetic properties, primarily targeting Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). rasayanjournal.co.innih.gov Newer thiazole derivatives are being investigated for their ability to inhibit other key enzymes in diabetes pathogenesis, such as α-amylase and α-glucosidase. rasayanjournal.co.in A study on novel thiazolidinedione derivatives evaluated their in vitro α-amylase inhibitory potency, with several compounds showing higher potency than reference drugs. nih.gov Another hydrazine-thiazole derivative was evaluated for its antioxidant capacity, which is relevant for reducing oxidative stress associated with diabetes, and it showed a more potent free radical scavenging effect than curcumin. scielo.br

Table 4: Other Investigational Biological Activities of Thiazole Derivatives
ActivityDerivativeTarget Organism/AssayActivity (IC50)Reference
Antiparasitic (Giardiasis)Methylcarbamate derivative (13)Giardia intestinalis10 nM nih.gov
Antiparasitic (Trichomoniasis)Ethyloxamate derivative (14)Trichomonas vaginalis- (29x more active than metronidazole) nih.gov
Antiparasitic (Leishmaniasis)Naphthyl-thiazole derivative (1j)Leishmania amazonensis- unl.pt
Antiparasitic (Chagas Disease)Naphthyl-thiazole derivative (1b, 1j, 2l)Trypanosoma cruzi- unl.pt
Antiparasitic (Sleeping Sickness)Nitro-thiadiazole derivative (18c)T. b. rhodesienseSubmicromolar mdpi.com
AntidiabeticHydrazine-thiazole derivativeDPPH radical scavenging139.2 µM scielo.br

Advanced Research Applications and Future Directions for 2 2 Aminoethyl 1,3 Thiazol 5 Amine

Integration into Multicomponent and Hybrid Systems

The presence of two chemically distinct amine groups on the 2-(2-aminoethyl)-1,3-thiazol-5-amine scaffold allows for its strategic incorporation into multicomponent systems. This facilitates the development of novel molecules where the thiazole (B1198619) core acts as a central hub, connecting different functional moieties to achieve synergistic or multi-targeting effects.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to enhance efficacy and overcome drug resistance. The 2-aminothiazole (B372263) nucleus is a privileged scaffold for this approach. nih.govresearchgate.net Researchers have successfully integrated thiazole derivatives with other heterocyclic moieties to create potent dual-targeting agents. For instance, hybrid molecules combining thiazole with benzimidazole (B57391) or imidazole (B134444) have been synthesized to yield compounds with significant anticancer or antimicrobial activities. mdpi.com The structure of this compound is particularly well-suited for creating such hybrids, as its amine groups can serve as anchor points for attaching a second pharmacophore through stable amide or urea (B33335) linkages.

Hybrid System ExampleSecond PharmacophoreLinkage TypePotential Application
Thiazole-BenzimidazoleBenzimidazoleAmide/Thiourea (B124793)Anticancer
Thiazole-ImidazoleImidazoleAmideAntimicrobial mdpi.com
Thiazole-PyrimidinePyrimidineAmineKinase Inhibition acs.org
Thiazole-ProgesteroneSteroid NucleusBenzamideAnticancer (Prostate, Ovarian) nih.gov

The aminoethyl side chain of this compound provides an ideal linker for conjugation with biomacromolecules like peptides or synthetic polymers. This conjugation can improve the pharmacokinetic properties of the core molecule or enable targeted delivery.

Combining the thiazole moiety with amino acids or peptides can enhance the resulting hybrid's ability to bind to target proteins, leading to potent biological activity. The synthesis of such conjugates typically involves standard peptide coupling reactions where the primary amine of the thiazole derivative forms an amide bond with the carboxylic acid of an amino acid or peptide, often mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.com

Furthermore, the conjugation of thiazole-based scaffolds to polymers is a strategy used to create selective drug delivery systems. For example, block copolymers can be designed to include a terminal group capable of reacting with a molecule like this compound, thereby decorating the polymer with a biologically active agent or a targeting ligand.

Role in Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting biological pathways and identifying molecular targets of bioactive compounds. The versatile and reactive nature of the this compound scaffold makes it a valuable starting point for the synthesis of such probes.

To validate that a bioactive compound engages its intended target within a cellular context, fluorescently tagged probes can be developed. Research on a novel 2-aminothiazole derivative inhibitor of the kinesin HSET demonstrated this approach effectively. A suitable position on the thiazole scaffold was identified for attaching a linker, which was then coupled to a fluorescent dye. These fluorescent probes confirmed direct binding to the HSET protein in cells. Similarly, the aminoethyl group of this compound could be readily functionalized with a fluorophore to create a probe for visualizing its localization and confirming engagement with its cellular targets.

Probe ComponentFunctionExample Material
Core ScaffoldProvides binding affinity and selectivity for the target protein.2-aminothiazole derivative
LinkerSpatially separates the fluorophore from the core scaffold to minimize interference with target binding.Aminoethoxy-ethoxy chain
Reporter TagAllows for detection and visualization.Cy5-tetrazine dye

Affinity labeling is a powerful technique in proteomics used to identify the specific protein targets of a small molecule. This method involves using a modified version of the compound (an affinity label) that can covalently bind to or be captured along with its target protein. The primary amine groups of this compound make it an excellent candidate for conversion into an affinity label.

A common strategy involves reacting a primary amine on the molecule with a biotinylating reagent, such as sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-biotin). The resulting biotin-tagged molecule can be incubated with cell lysates. After binding to its target, the protein-ligand complex can be isolated using streptavidin-coated beads. The captured protein is then eluted and identified using mass spectrometry. This approach enables the unbiased identification of protein targets in a complex biological sample.

Potential in Materials Science and Nanotechnology

Beyond its biological applications, the structural properties of the thiazole ring make it a valuable building block in materials science and nanotechnology. kuey.net The focus in this area is on the intrinsic electronic and optical properties of the thiazole scaffold itself, rather than a specific biological effect. kuey.net

Thiazole-based polymers and copolymers are utilized in the fabrication of organic electronic devices due to their excellent charge transport properties, high stability, and tunable energy levels. kuey.netacs.org They serve as key components in:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

The rigid, planar, and electron-deficient nature of the thiazole ring system contributes to the desirable semiconducting properties of these materials. acs.orgresearchgate.net Furthermore, thiazole derivatives can act as ligands for the construction of luminescent Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com The nitrogen atom of the thiazole ring readily coordinates with metal ions, and the bifunctional nature of this compound, with its two amine groups, provides multiple coordination sites. This could allow it to act as a linker in the self-assembly of porous, crystalline materials with potential applications in chemical sensing and luminescent devices. mdpi.com

Material TypeThiazole RoleKey PropertiesApplication
Conjugated PolymersMonomer unit in the polymer backbone.Semiconducting, stable, good charge transport. acs.orgOrganic electronics (OFETs, OPVs) kuey.net
Porous Organic Polymers (POPs)Building block for polymer network.Solid-state emission, high luminescence efficiency. rsc.orgOptoelectronics rsc.org
Metal-Organic Frameworks (MOFs)N-coordinating ligand.Porosity, luminescence, structural flexibility. mdpi.comChemical sensors mdpi.com

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing two distinct primary amine groups, makes it an ideal candidate as a monomer for step-growth polymerization. wikipedia.orglibretexts.org This process involves the sequential reaction of monomers to form dimers, oligomers, and eventually high-molecular-weight polymers. wikipedia.orgcozum.info.tr The presence of two reactive sites allows for the formation of linear polymer chains and introduces the possibility of creating more complex, branched, or cross-linked materials. researchgate.net

Aminothiazoles are known to be useful in the synthesis of polymers. rsc.org The two primary amines on this compound can react with complementary difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides and polyureas, respectively. These classes of polymers are known for their robust mechanical properties and thermal stability.

The incorporation of the rigid 1,3-thiazole ring into the polymer backbone is hypothesized to impart several desirable characteristics:

Enhanced Thermal Stability: The aromatic nature of the thiazole core could increase the degradation temperature of the resulting polymer.

Modified Mechanical Properties: The rigidity of the heterocyclic unit may lead to materials with high tensile strength and modulus.

Specific Optical or Electronic Properties: Thiazole-containing polymers have been investigated for their conductive properties, suggesting that materials derived from this monomer could have applications in electronics. mdpi.com

Polymer-supported synthesis approaches have also been developed for creating aminothiazole derivatives, highlighting the compatibility of this chemical family with polymer chemistry methodologies. rsc.org

Table 1: Potential Polymerization Reactions for this compound
Co-monomer TypeResulting Polymer ClassPotential Properties
Diacyl Chloride (R-(COCl)₂)PolyamideHigh strength, thermal resistance
Diisocyanate (R-(NCO)₂)PolyureaElasticity, abrasion resistance
DianhydridePolyimideExceptional thermal stability, chemical resistance

Self-Assembly Properties

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. The molecular architecture of this compound is well-suited for self-assembly due to its capacity for multiple, specific intermolecular interactions.

Key drivers for the self-assembly of this molecule include:

Hydrogen Bonding: The two primary amine groups are excellent hydrogen bond donors, while the nitrogen atom in the thiazole ring acts as a hydrogen bond acceptor. This allows for the formation of extensive and directional hydrogen-bonding networks, which are fundamental to creating stable supramolecular structures.

Future Research Trajectories and Unexplored Therapeutic Potential

The thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from antimicrobial and anti-inflammatory to anticancer. ijnrd.orgmdpi.comnih.gov The specific arrangement of functional groups in this compound presents a unique platform for the discovery of novel therapeutic agents.

Investigation of Novel Biological Pathways and Targets

Given the broad bioactivity of the aminothiazole class, this compound is a prime candidate for screening against a wide array of biological targets. mdpi.comnih.gov Future research should focus on a systematic evaluation of its effects on various cellular pathways.

Table 2: Potential Therapeutic Areas and Targets for Investigation
Therapeutic AreaPotential TargetsRationale based on Thiazole Derivatives
OncologyKinases (e.g., EGFR, VEGFR-2), Tubulin, ProteasesKnown inhibitors of Aurora kinase, EGFR, and cell migration. mdpi.comfrontiersin.orgresearchgate.net
Infectious DiseasesBacterial enzymes (e.g., DNA gyrase), Fungal pathwaysBroad-spectrum antibacterial and antifungal activities are common. mdpi.com
Neurodegenerative DiseasesCholinesterases, BACE1Thiazole derivatives have shown promise as cholinesterase and BACE1 inhibitors. academie-sciences.frnih.gov
Inflammatory DiseasesCytokine pathways (e.g., TNF, IL-8)Demonstrated inhibition of pro-inflammatory cytokine release. academie-sciences.fr

The ethylamine (B1201723) side chain is a structural motif found in several neurotransmitters, suggesting potential activity at neurological targets. High-throughput screening campaigns followed by molecular docking studies could efficiently identify initial hits and rationalize their binding modes to protein targets. nih.govjpionline.org

Development of Advanced In Vitro and Ex Vivo Research Models

To accurately assess the therapeutic potential of this compound and its future derivatives, it is crucial to move beyond traditional 2D cell culture. Advanced in vitro models that better replicate human physiology are essential for obtaining clinically relevant data during preclinical development. researchgate.netnih.gov

Future research should leverage models such as:

3D Spheroids and Organoids: These models mimic the complex cell-cell and cell-matrix interactions of tissues, providing a more accurate environment for testing anticancer efficacy and toxicity. nih.gov

Organ-on-a-Chip (OOC) Systems: Microfluidic devices that simulate the function of human organs can be used to study pharmacokinetics and organ-specific toxicity, reducing the reliance on animal models. nih.gov

Co-culture Systems: For investigating antimicrobial activity, co-cultures of pathogens with human cells can provide insights into host-pathogen interactions and the compound's effect in a more realistic setting. The trend in drug discovery is toward using these more complex, predictive, and physiologically relevant models to improve the translation of preclinical findings to clinical success. newcellsbiotech.co.uk

Exploration of New Synthetic Methodologies for Diversification

The therapeutic potential of a scaffold is often unlocked through the creation of a chemical library of derivatives to establish a structure-activity relationship (SAR). nih.govnih.gov The this compound core offers multiple points for chemical modification. Future synthetic work should focus on creating a diverse library of analogues.

Key synthetic strategies could include:

N-Functionalization: Selective acylation, alkylation, or sulfonylation of the two amine groups to explore how different substituents impact target binding and pharmacokinetic properties.

C4-Substitution: Introduction of various groups at the C4 position of the thiazole ring, a common strategy in thiazole drug design, can significantly modulate biological activity. nih.gov

Side-Chain Modification: Altering the length or branching of the ethylamine chain to fine-tune interactions with biological targets.

Modern synthetic advances, such as C-H activation, photoredox catalysis, and multicomponent reactions, offer powerful tools for efficiently generating these derivatives. rsc.org The development of robust, scalable synthetic routes will be critical for accelerating the discovery process and enabling further development of promising compounds. nih.govnih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for 2-(2-aminoethyl)-1,3-thiazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of thiourea derivatives with α-haloketones or via substitution reactions on pre-formed thiazole rings. For example, nucleophilic substitution using amines (e.g., ethylenediamine) under basic conditions (e.g., K₂CO₃/EtOH) can introduce the aminoethyl group . Optimization includes:
  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may require inert atmospheres to prevent oxidation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while protic solvents (EtOH) may stabilize intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) can accelerate substitutions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : A combination of techniques is required:
Technique Key Data Points Purpose
¹H/¹³C NMR δ ~2.8–3.2 ppm (m, –CH₂–NH₂), δ ~6.5–7.5 ppm (thiazole C–H)Confirm backbone and substituents .
FTIR Bands at 3300–3500 cm⁻¹ (N–H stretch), 1600–1650 cm⁻¹ (C=N/C–S)Identify functional groups .
MS Molecular ion peak (m/z ~157 for C₅H₉N₃S) and fragmentation patternsVerify molecular weight and stability .

Q. How can researchers assess the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized microbiological assays:
  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours to determine bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can conflicting crystallography and NMR data be resolved when characterizing derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-phase structures. Strategies include:
  • Variable-temperature NMR : Identify conformational flexibility (e.g., amine proton exchange broadening at 25°C vs. –40°C) .
  • DFT calculations : Compare computed NMR shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
  • PXRD : Compare experimental powder patterns with single-crystal data to rule out polymorphic interference .

Q. What strategies improve the antitumor potency of this compound derivatives?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 4-position of the thiazole to enhance DNA intercalation .
  • Hybridization : Conjugate with known pharmacophores (e.g., quinoline, triazole) to target multiple pathways (e.g., topoisomerase inhibition) .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding to oncogenic targets (e.g., EGFR kinase) before synthesis .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodological Answer : Implement eco-friendly protocols:
  • Microwave-assisted synthesis : Reduces reaction times (30 mins vs. 12 hrs) and energy use while improving yields .
  • Solvent selection : Replace DMF with Cyrene™ (a biobased solvent) to reduce toxicity .
  • Catalytic systems : Use recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for substitutions to minimize waste .

Q. What are the best practices for handling and disposing of this compound in the lab?

  • Methodological Answer : Follow safety protocols derived from analogous thiazole compounds:
  • PPE : Gloves (nitrile), lab coats, and eye protection to prevent skin/eye contact .
  • Waste management : Neutralize acidic/basic byproducts before segregating organic waste. Use licensed disposal services for heavy metal contaminants (e.g., from catalysts) .

Data Contradiction Analysis

Q. Why might biological assay results vary between in vitro and in vivo models for this compound?

  • Methodological Answer : Differences often stem from pharmacokinetic factors (e.g., bioavailability, metabolism). Address by:
  • ADME profiling : Measure logP (octanol-water) to predict membrane permeability. Use hepatic microsomes to assess metabolic stability .
  • Formulation : Optimize solubility (e.g., PEG-based carriers) for in vivo delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.